5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine
Description
5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine is a pyridine derivative featuring a 1-butyl-substituted piperidin-2-yl group at the 5-position and an N-cyclobutylamine substituent at the 2-position. The piperidinyl-butyl moiety likely enhances membrane permeability, while the cyclobutylamine group may influence steric interactions and hydrogen-bonding capacity.
Properties
Molecular Formula |
C18H29N3 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
5-(1-butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine |
InChI |
InChI=1S/C18H29N3/c1-2-3-12-21-13-5-4-9-17(21)15-10-11-18(19-14-15)20-16-7-6-8-16/h10-11,14,16-17H,2-9,12-13H2,1H3,(H,19,20) |
InChI Key |
JCERESPZOAMGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C2=CN=C(C=C2)NC3CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as organophotocatalysts, may be employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms or other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine is C17H26N3, with a molecular weight of approximately 273.42 g/mol. Its structure features a pyridine ring substituted with both a cyclobutyl group and a butylpiperidine moiety, which may contribute to its unique biological activities.
Neuropharmacology
Research indicates that compounds similar to 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine exhibit various neuropharmacological effects. These include:
- Antidepressant Activity : Compounds with similar structures have been explored for their potential as antidepressants. For instance, N-Cyclobutyl-N-methylpyridin-2-amines have shown promising results in preclinical studies.
- Antipsychotic Effects : Some derivatives have been investigated for their efficacy in treating psychotic disorders, suggesting that 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine may also possess similar properties.
Analgesic Properties
There is evidence to suggest that this compound could exhibit analgesic properties akin to those observed in other piperidine derivatives. For example, 5-(1-Hexylpiperidin-2-yl)-N-cyclopentylpyridin-2-amines have demonstrated significant pain relief effects in animal models.
Synthesis and Derivative Development
The synthesis of 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine typically involves multi-step organic reactions. The general synthetic route may include:
- Formation of the piperidine ring.
- Substitution reactions to introduce the cyclobutyl and pyridine moieties.
- Purification and characterization of the final product.
These synthetic pathways are crucial for developing derivatives that may enhance biological activity or reduce side effects.
Case Studies and Research Findings
Recent studies have focused on the therapeutic efficacy of this compound and its analogs. For instance, investigations into its interaction with neurotransmitter systems have yielded insights into its potential use as a therapeutic agent for mood disorders. These studies typically involve:
- In vitro assays : Assessing receptor binding affinities.
- In vivo models : Evaluating behavioral outcomes related to anxiety and depression.
Such research is essential for understanding the pharmacodynamics of 5-(1-butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amines and their safety profiles.
Mechanism of Action
The mechanism of action of 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with modifications in the pyridine ring substituents. Key comparisons include:
Structural and Physicochemical Properties

*Hypothetical values derived from structural analogs due to lack of direct data.
Key Observations :
- The piperidinyl-butyl substituent shared across both pyridine derivatives suggests shared lipophilicity, favoring interactions with hydrophobic protein domains like Bcl-2 .
- The oxadiazole-based analog demonstrates that heterocyclic substituents (e.g., indole, oxadiazole) can significantly enhance bioactivity, though at the cost of increased molecular weight and complexity.
Biological Activity
5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is with a molecular weight of approximately 287.4 g/mol. Its structure features a piperidine ring, which is known for its role in modulating biological activity through interactions with various receptors.
The biological activity of 5-(1-butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and pain perception.
- Enzyme Inhibition : It could inhibit specific enzymes that are critical in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or cancer.
Pharmacological Effects
Research indicates that this compound exhibits diverse pharmacological effects:
- Antidiabetic Activity : Preliminary studies suggest that it may function as an α-glucosidase inhibitor, similar to other compounds that have shown promise in managing type II diabetes by delaying carbohydrate absorption .
- Anticancer Properties : There is emerging evidence suggesting potential anticancer activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.
Case Study 1: Antidiabetic Effects
In a recent study, 5-(1-butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine was tested for its ability to inhibit α-glucosidase. The results indicated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent for diabetes management. The study highlighted the compound's effectiveness compared to established α-glucosidase inhibitors .
Case Study 2: Anticancer Activity
Another investigation focused on the compound’s effects on various cancer cell lines. The results demonstrated that it could induce apoptosis in breast and ovarian cancer cells. The mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation. This study provides a foundation for further exploration into its use as an anticancer agent .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
